Ambazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiseptic Properties

Ambazone has been studied for its antiseptic properties, particularly against Gram-positive bacteria (). These studies have shown increased activity against various Gram-positive cocci, including Staphylococcus aureus and Streptococcus pyogenes (). However, further research is needed to determine its potential clinical applications as an antiseptic agent, considering the availability of other established options.

Antitumor Properties

Ambazone has also been investigated for its potential antitumor properties, with studies demonstrating its ability to combat certain types of leukemia in laboratory rats (). These studies showed promising results, including the prolongation of life expectancy and even the complete cure of L1210 and P388 leukemia in the tested animals when administered orally. However, these findings were limited to pre-clinical research, and further investigation is crucial to understand its potential efficacy and safety in humans before considering its application in cancer treatment.

Ambazone is an organic compound classified as a thiosemicarbazone, with the chemical formula and a molecular weight of approximately 237.29 g/mol. It is recognized for its antiseptic properties and has been used primarily as an oral antiseptic in several countries, including Russia and Poland, though it has not received approval from the United States Food and Drug Administration. Ambazone was patented in 1957 by Bayer under the trade name Iversal and has shown potential antibacterial and antileukemic activities in various studies .

The exact mechanism of action for both its antiseptic and antitumor effects remains under investigation.

- Antiseptic effect: Ambazone might interfere with bacterial cell wall synthesis or damage bacterial membranes.

- Antitumor effect: The proposed mechanisms include inhibition of DNA and RNA synthesis, as well as interference with cellular metabolism []. Further research is needed to fully understand these processes.

Ambazone exhibits bacteriostatic activity against several strains of bacteria, including Streptococcus pneumoniae and hemolytic streptococci. Research indicates that it possesses anti-tumor properties, particularly against certain types of leukemia in laboratory settings. Studies on lab rats have demonstrated its potential to prolong life expectancy in cases of L1210 and P388 leukemia . The compound's absorption rates are relatively low, with only 35-50% being absorbed when administered orally, which poses challenges for effective treatment .

The synthesis of ambazone typically involves a two-step process:

- Reacting 1,4-benzoquinone with aminoguanidine.

- Following this with a reaction involving thiosemicarbazide.

This method can lead to the formation of various by-products, making the purification of pharmaceutical-grade ambazone challenging due to the presence of synthetic intermediates and decomposition products .

Studies have explored ambazone's interaction with other compounds and its pharmacological properties. It has been noted that ambazone does not cross the blood-brain barrier, which limits its effectiveness against central nervous system tumors but reduces the risk of central nervous system side effects. Interaction studies have also indicated that ambazone may exhibit varying degrees of mutagenicity depending on metabolic activation conditions during testing .

Ambazone shares structural similarities with other thiosemicarbazones and related compounds. Here are some similar compounds:

- Thiosemicarbazone: A broader class of compounds that includes ambazone; they typically exhibit antimicrobial properties.

- Benzylthiosemicarbazone: Similar in structure but may have different biological activities.

- Phenylthiosemicarbazone: Another derivative that shows varying interactions with biological systems.

Uniqueness of Ambazone

While many thiosemicarbazones share similar antiseptic and antibacterial properties, ambazone is unique due to:

- Its specific mechanism of action against particular bacterial strains.

- Its demonstrated anti-leukemic activity in laboratory studies.

- The distinct challenges associated with its synthesis and purification compared to other thiosemicarbazones.

Ambazone's specific pharmacological profile makes it a subject of interest in both medicinal chemistry and pharmacology research .

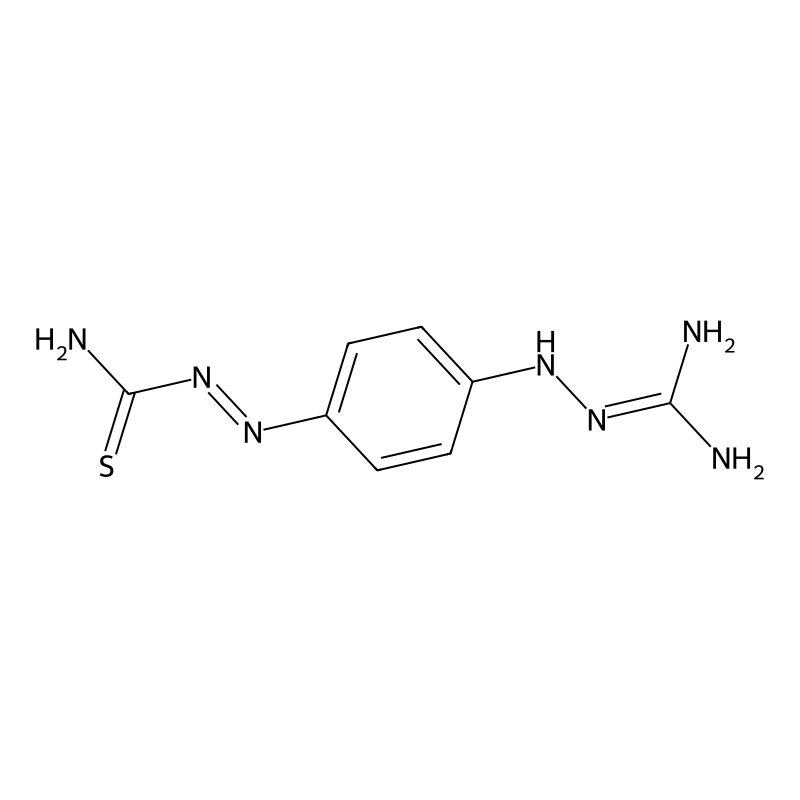

Ambazone is characterized by the molecular formula C8H11N7S, representing a complex organic compound with a molecular weight of 237.28 grams per mole [1] [2]. The compound exhibits a percent composition of 40.49% carbon, 4.67% hydrogen, 41.32% nitrogen, and 13.51% sulfur [6]. Ambazone belongs to the class of thiosemicarbazones, specifically identified as [4-(2-(diaminomethylidene) hydrazinyl)phenyl]iminothiourea or para-benzoquinone amidinohydrazone thiosemicarbazone [1] [7].

The molecular structure of ambazone features two significant functional groups: a thiosemicarbazone group and an amidinohydrazone group [7]. These structural elements enable the existence of multiple tautomeric forms, with crystallographic evidence supporting the predominance of a specific tautomeric configuration where the hydrogen disposition follows pattern B rather than the commonly depicted tautomer A [7]. The compound demonstrates a monoisotopic mass of 237.079664556 daltons [8].

In its monohydrate form, ambazone presents the molecular formula C8H13N7OS with a corresponding molecular weight of 255.30 grams per mole [3] [5]. This hydrated variant incorporates one water molecule per ambazone molecule, significantly influencing the compound's physicochemical properties and crystalline behavior [7].

Crystallographic Analysis

Monoclinic Crystal System in Monohydrate Form

Ambazone monohydrate crystallizes in the monoclinic crystal system with space group P21/c [7] [9] [10]. The unit cell parameters demonstrate precise geometric characteristics: a = 7.2084(3) Ångströms, b = 7.2606(3) Ångströms, c = 22.4102(8) Ångströms, and β = 90.021(4) degrees [7] [9]. The cell volume measures 1172.89(8) cubic Ångströms with Z = 4, indicating four formula units per unit cell [7].

The crystal structure exhibits twinning by merohedry, initially appearing to mimic an orthorhombic cell due to the near-90-degree beta angle [7]. However, detailed structural analysis confirms the monoclinic nature with a twinning matrix of (1 –0 0, 0 –1 0, 0 0 1) [7]. The calculated density of the monohydrate form reaches 1.446 grams per cubic centimeter [7].

The crystalline architecture reveals an infinite three-dimensional network involving water molecules [7] [10]. Thiourea groups of ambazone participate in N–H–S hydrogen bonds forming R2,2(8) patterns, while diaminomethylidene groups create rings with water molecules designated as R2,4(12) to generate infinite flat chains of ambazone molecules [7]. These chains adopt a fishbone packing arrangement, promoting C–H π interactions, with water molecules facilitating interactions between surrounding chains to establish the three-dimensional network [7].

Phase Transitions and Hydration States

The phase transition behavior between ambazone monohydrate and its anhydrous form demonstrates reversible transformation characteristics [7] [10]. The anhydrous form crystallizes in monoclinic space group P21 with two ambazone molecules in the asymmetric unit [7]. Crystal parameters for the anhydrous form include a = 7.8470(10) Ångströms, b = 17.856(2) Ångströms, c = 8.365(2) Ångströms, and β = 109.45(2) degrees, resulting in a unit cell volume of 1105.2(3) cubic Ångströms [7].

Temperature-dependent X-ray powder diffraction studies reveal that dehydration initiates at 110 degrees Celsius, producing a mixture of monohydrate and anhydrous forms [7]. Complete dehydration occurs at 140 degrees Celsius, with the anhydrous form remaining stable until 198 degrees Celsius before thermal decomposition [7]. The reverse hydration process proceeds rapidly, with complete conversion of anhydrous ambazone to monohydrate occurring within 60 days at 40 degrees Celsius and 75% relative humidity [7].

The anhydrous crystal structure presents a different hydrogen bonding pattern compared to the monohydrate [7]. Thiourea groups face each other through lateral hydrogen bonds, forming infinite chains involving sequential nitrogen-sulfur-nitrogen-sulfur interactions [7]. Diamino groups establish multiple hydrogen bonds creating a two-dimensional network with corrugated planes stacked parallel along the crystallographic c-axis [7].

Spectroscopic Profiles

FTIR Spectral Signatures

Fourier Transform Infrared spectroscopy of ambazone reveals characteristic absorption bands that provide insight into the molecular structure and hydrogen bonding patterns [19]. The spectrum exhibits a prominent band at approximately 3404 wavenumbers corresponding to N–H stretching vibrations from primary amine groups [19]. Additional NH stretching bands appear in the 3320–3180 wavenumber spectral range, specifically at 3226 wavenumbers [19].

The secondary amine vibration manifests at 1508 wavenumbers in pure ambazone, representing a characteristic feature of the thiosemicarbazone moiety [19]. Primary amine groups demonstrate absorption bands of medium intensity at approximately 1613 wavenumbers, which correlate with NH deformation vibrations according to established spectroscopic correlations [19]. The spectral region between 1625–1516 wavenumbers contains multiple bands associated with NH deformation vibrations [19].

Salt formation significantly alters the infrared spectral characteristics, with shifts observed in key absorption bands [19]. The formation of hydrogen bonds between water molecules and N–H groups results in the appearance of new bands at approximately 3513 wavenumbers [19]. Changes in NH stretching absorptions of amines are evidenced by shifts in the strong band at 3226 wavenumbers to 3254 wavenumbers with reduced intensity [19].

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopy of ambazone demonstrates solvent-dependent absorption characteristics across different media [2]. In aqueous solutions, ambazone exhibits maximum absorption at 403 nanometers [2]. Alcoholic solvents shift the absorption maximum to the 440-445 nanometer range, indicating solvatochromic behavior [2].

The compound displays further bathochromic shifts in organic solvents, with ethyl acetate solutions showing maximum absorption at 453 nanometers [2]. Dimethyl sulfoxide represents the most red-shifted environment, with absorption maximum occurring at 467 nanometers [2]. These spectral variations reflect the influence of solvent polarity and hydrogen bonding capacity on the electronic transitions within the ambazone chromophore system [2].

The absorption characteristics provide valuable information for analytical applications and dissolution monitoring, particularly at 450 nanometers where concentration-dependent measurements can be performed [7]. The spectroscopic properties remain consistent across physiological pH ranges, facilitating quantitative analysis in biological media [7].

Thermal Behavior and Stability

Differential Scanning Calorimetry (DSC) Profiles

Differential Scanning Calorimetry analysis of ambazone monohydrate reveals a characteristic broad endothermic signal spanning 100 to 150 degrees Celsius with maximum intensity at approximately 133 degrees Celsius [7] [26]. This thermal event corresponds to the release of water molecules from the crystal lattice, exhibiting an associated enthalpy change of 36 kilojoules per mole [26]. The calculated theoretical weight loss of 7.05% aligns closely with experimental observations of 6.93% weight loss [7].

At elevated temperatures, the DSC profile demonstrates a sharp exothermic peak at 210 degrees Celsius with an enthalpy change of 75 kilojoules per mole, indicating thermal decomposition rather than melting [7] [26]. The anhydrous form displays only this decomposition event at approximately 200 degrees Celsius, confirming the absence of phase transitions prior to thermal degradation [7].

The acetate salt solvate form exhibits distinct thermal behavior with an endothermic event at 156.8 degrees Celsius corresponding to acetic acid loss [7]. This dehydration process involves a 16.9% weight loss, closely matching the calculated value of 16.8% for the loss of one acetic acid molecule [7]. Subsequent exothermic events indicate rapid loss of the second acetic acid molecule followed by decomposition of the ambazone framework [7].

Decomposition Pathways

Thermogravimetric analysis coupled with differential thermal analysis provides detailed insight into the decomposition pathways of ambazone and its derivatives [26] [27]. The monohydrate form demonstrates a multi-stage decomposition process beginning with water elimination between 97 and 150 degrees Celsius [26]. The primary decomposition stage occurs in the 184-208 degrees Celsius temperature range, representing 25.41% mass loss attributed to the initial breakdown of the ambazone structure [26].

Subsequent decomposition stages manifest as additional mass losses of 6.91% and 3.17% in temperature ranges of 216-288 degrees Celsius and 294-386 degrees Celsius, respectively [26]. These stages correspond to the elimination of volatile components resulting from progressive thermal degradation of the molecular framework [26]. The decomposition pathway involves the sequential breakdown of functional groups, with the thiosemicarbazone and amidinohydrazone moieties demonstrating different thermal stabilities [27].

The anhydrous form exhibits a simplified decomposition profile with significant mass loss beginning at 184 degrees Celsius [26]. The absence of hydration water eliminates the initial dehydration stage, allowing direct observation of the intrinsic thermal stability of the ambazone molecule [26]. Kinetic analysis using differential thermogravimetric curves reveals the multistadial nature of the decomposition process, with each stage characterized by distinct activation energies and reaction mechanisms [27].

| Crystallographic Parameters of Ambazone Forms | |||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|

| Form | Molecular Formula | Molecular Weight (g/mol) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Density (g/cm³) |

| Monohydrate | C8H13N7OS | 255.31 | Monoclinic | P21/c | 7.2084 | 7.2606 | 22.4102 | 90.021 | 1172.89 | 4 | 1.446 |

| Anhydrous | C8H11N7S | 237.30 | Monoclinic | P21 | 7.8470 | 17.856 | 8.365 | 109.45 | 1105.2 | 4 | 1.426 |

| Acetate Salt Solvate | C12H18N7O4S | 356.39 | Monoclinic | C2/c | 19.1681 | 9.3693 | 17.976 | 93.998 | 3220.4 | 8 | 1.470 |

| Thermal Behavior Properties of Ambazone Forms | |||||

|---|---|---|---|---|---|

| Form | Dehydration/Desolvation Temperature (°C) | Weight Loss (%) | Decomposition Temperature (°C) | Endothermic Event Range (°C) | Exothermic Event (°C) |

| Monohydrate | 133 | 6.93 | 210 | 100-150 | 210 |

| Anhydrous | Not Applicable | Not Applicable | 200 | Not Applicable | 200 |

| Acetate Salt Solvate | 156.8 | 16.9 | After 156.8 | At 156.8 | After desolvation |

1,4-Benzoquinone-Based Condensation Reactions

The synthesis of ambazone relies fundamentally on condensation reactions involving 1,4-benzoquinone as the core structural component [1]. The conventional synthetic approach employs a two-step methodology that forms the basis for industrial production of this antimicrobial compound [2]. The primary reaction involves the condensation of 1,4-benzoquinone with nitrogen-containing nucleophiles under controlled conditions to establish the characteristic hydrazone and thiosemicarbazone functionalities [1].

The condensation mechanism proceeds through nucleophilic attack of the hydrazine derivative on the electrophilic carbonyl carbon of 1,4-benzoquinone [1]. This reaction follows typical quinone chemistry patterns, where the electron-deficient nature of the benzoquinone ring system facilitates nucleophilic addition reactions [3]. The process typically requires mild acidic conditions to activate the quinone carbonyl groups while preventing decomposition of the sensitive hydrazone linkages [2].

Table 1: Ambazone Purification Methods for Sulfur Removal

| Method | Temperature (°C) | Ratio (m/v) | Duration (hours) | Purpose |

|---|---|---|---|---|

| Maceration with Toluene | 40-45 | 1:3 | 1 | Sulfur removal |

| Maceration with Benzene | 20-60 | 1:1-5 | 1-2 | Sulfur removal |

| Maceration with n-Hexane | 20-60 | 1:1-5 | 1-2 | Sulfur removal |

| Maceration with Xylene | 20-60 | 1:1-5 | 1-2 | Sulfur removal |

The condensation process demonstrates sensitivity to reaction parameters including temperature, solvent selection, and reagent stoichiometry [4]. Optimal conditions typically involve temperatures between 50-80°C in polar aprotic solvents such as N,N-dimethylformamide or ethanol [2]. The reaction mechanism follows a stepwise pathway involving initial nucleophilic attack, followed by elimination of water to form the characteristic carbon-nitrogen double bond [5].

Role of Aminoguanidine and Thiosemicarbazide

Aminoguanidine and thiosemicarbazide serve as critical nucleophilic components in ambazone synthesis, each contributing distinct structural elements to the final molecule [1] [6]. Aminoguanidine provides the guanylhydrazone moiety through its reaction with 1,4-benzoquinone, while thiosemicarbazide introduces the thiosemicarbazone functionality [7] [8]. These reagents exhibit complementary reactivity patterns that enable the formation of the complex bis-functional structure characteristic of ambazone [9].

The aminoguanidine component demonstrates high nucleophilicity due to the presence of multiple nitrogen atoms with available lone pairs [6]. This enhanced nucleophilicity facilitates rapid condensation with the electrophilic quinone carbonyl groups under relatively mild conditions [7]. The reaction typically proceeds through formation of an intermediate carbinolamine, which subsequently eliminates water to generate the stable hydrazone linkage [8].

Table 2: Recrystallization Parameters for Ambazone Purification

| Solvent System | Ratio (v/v) | Temperature (°C) | Cooling Temp (°C) | Cooling Time (hours) | Purity Achieved (%) |

|---|---|---|---|---|---|

| DMF:Methanol | 1:2 | 55-60 | 5-10 | 2 | ≥99.5 |

| DMF:Ethanol | 1:2 | 55-60 | 5-10 | 2 | ≥99.5 |

| DMF:Propanol | 1:2 | 55-60 | 5-10 | 2 | ≥99.5 |

| DMF:Butanol | 1:2-5 | 50-80 | 5-10 | 2 | ≥99.5 |

Thiosemicarbazide contributes essential sulfur-containing functionality through its thiourea group, which participates in condensation reactions with quinone carbonyls [10] [11]. The thiosemicarbazone formation involves initial nucleophilic attack by the terminal nitrogen of thiosemicarbazide, followed by cyclization and dehydration processes [7]. This reaction pathway requires careful control of pH and temperature to prevent unwanted side reactions or decomposition of the sulfur-containing functionality [8].

The stoichiometric relationship between aminoguanidine, thiosemicarbazide, and 1,4-benzoquinone significantly influences the product distribution and yield [12]. Optimal ratios typically involve slight excess of the nitrogen nucleophiles to ensure complete consumption of the quinone starting material [13]. However, excessive nucleophile concentrations can lead to formation of undesired oligomeric products or decomposition pathways [9].

Byproduct Formation and Mitigation Strategies

Identification of Secondary Products (e.g., BGHS)

The synthesis of ambazone generates several well-characterized secondary products that significantly impact the purity and quality of the final pharmaceutical product [14] [15]. The most prominent secondary product is 1,4-benzoquinone guanylsemicarbazone (BGHS), which exhibits structural similarity to the target molecule and presents substantial purification challenges . Additional identified impurities include 1,4-benzoquinone guanylhydrazone, 1,4-benzoquinone bis-guanylhydrazone, and elemental sulfur [2] [14].

Table 3: Common Impurities in Ambazone Synthesis and Their Characteristics

| Impurity | Chemical Formula | Molecular Weight | Removal Method | Structural Similarity to Ambazone |

|---|---|---|---|---|

| Elemental Sulfur | S | 32.06 | Non-polar solvent maceration | None |

| 1,4-Benzoquinone guanylhydrazone | C8H10N6O | 218.21 | Recrystallization | High |

| 1,4-Benzoquinone bis-guanylhydrazone | C15H18N10O | 354.37 | Recrystallization | Moderate |

| 1,4-Benzoquinone guanylsemicarbazone (BGHS) | C8H12N7O | 221.22 | Recrystallization | Very High |

BGHS formation occurs through incomplete condensation reactions where only the semicarbazone functionality forms without subsequent thiosemicarbazone development [14]. This compound exhibits a molecular formula of C8H12N7O with a molecular weight of 221.22, representing a structural isomer that lacks the sulfur-containing thiosemicarbazone group [15]. The presence of BGHS significantly complicates purification due to its similar solubility characteristics and chemical behavior compared to the target ambazone molecule .

Characterization of secondary products employs multiple analytical techniques including powder X-ray diffraction, Fourier transform infrared spectroscopy, and differential scanning calorimetry [14] [15]. These methods enable identification of specific structural features that distinguish BGHS and other impurities from ambazone . High-performance liquid chromatography provides quantitative analysis of impurity levels, with pharmaceutical-grade ambazone requiring impurity levels below 0.5% [2] [17].

The formation mechanisms of secondary products involve competing reaction pathways during the condensation process [14]. Side reactions include partial condensation, over-condensation leading to bis-substituted products, and decomposition reactions under harsh synthetic conditions [15]. Understanding these pathways enables optimization of reaction conditions to minimize secondary product formation while maintaining acceptable yields of the target compound .

Chromatographic Purification Techniques

High-performance liquid chromatography represents the primary analytical and preparative technique for ambazone purification and quality assessment [18] [19]. The chromatographic separation relies on reverse-phase methodology using C18 stationary phases with mobile phases containing acetonitrile, water, and phosphoric acid [18]. This system provides effective separation of ambazone from structurally similar impurities including BGHS and other quinone derivatives [18].

Table 5: HPLC Analysis Parameters for Ambazone Purity Determination

| Parameter | Specification |

|---|---|

| Mobile Phase | Acetonitrile:Water:Phosphoric acid |

| Column Type | Newcrom R1 (C18) |

| Flow Rate (mL/min) | 0.8-1.2 |

| Detection Wavelength (nm) | 280-320 |

| Temperature (°C) | 25-40 |

| Injection Volume (μL) | 10-20 |

The Newcrom R1 column demonstrates superior performance for ambazone analysis due to its low silanol activity and optimized pore structure for pharmaceutical compounds [18]. The mobile phase composition requires careful optimization to achieve baseline separation between ambazone and its structural analogs [19]. Phosphoric acid serves as both a pH modifier and ion-pairing agent, enhancing retention and peak shape for the basic nitrogen-containing functionalities [18].

Preparative-scale chromatographic purification employs similar principles with modifications for increased sample loading and throughput [20] [21]. Scale-up considerations include column diameter, particle size, and flow rate optimization to maintain separation efficiency while processing larger quantities [21]. Flash chromatography systems provide intermediate-scale purification capabilities for process development and small-batch production [20].

Mass spectrometry compatibility requires modification of the mobile phase system by replacing phosphoric acid with formic acid [18]. This adjustment maintains chromatographic performance while enabling detection by electrospray ionization mass spectrometry for structural confirmation and quantitative analysis [19]. The volatile nature of formic acid facilitates solvent removal during fraction collection and product isolation [18].

Scalability Challenges and Industrial Production

Industrial-scale production of ambazone presents significant challenges related to process scalability, equipment requirements, and economic considerations [22]. The two-step purification process developed for laboratory-scale synthesis requires substantial modifications for commercial production while maintaining pharmaceutical-grade quality standards [2]. Key scalability factors include solvent recovery systems, waste management protocols, and process automation requirements [22].

Table 4: Scalability Parameters for Ambazone Production

| Parameter | Laboratory Scale | Pilot Scale (estimated) | Industrial Scale (estimated) |

|---|---|---|---|

| Crude Ambazone Input (g) | 22 | 220 | 2200 |

| Toluene Volume (mL) | 66 | 660 | 6600 |

| DMF Volume (mL) | 40 | 400 | 4000 |

| Alcohol Volume (mL) | 80 | 800 | 8000 |

| Final Yield (g) | 16.8-17 | 168-170 | 1680-1700 |

| Recovery (%) | 76-77 | 76-77 | 76-77 |

The maceration step for sulfur removal requires specialized equipment capable of handling non-polar solvents at elevated temperatures while maintaining proper ventilation and safety protocols [2]. Industrial-scale maceration systems must incorporate efficient solvent recovery to minimize operating costs and environmental impact [22]. The use of toluene as the preferred solvent necessitates implementation of vapor recovery systems and appropriate explosion-proof equipment [17].

Recrystallization operations present additional scalability challenges due to the requirement for precise temperature control during dissolution and crystallization phases [2]. Large-scale crystallizers must maintain uniform temperature distribution while providing adequate mixing to ensure consistent product quality [22]. The cooling phase requires controlled temperature reduction to promote proper crystal formation and minimize mother liquor entrainment [17].

Quality control systems for industrial production must incorporate continuous monitoring of critical process parameters including temperature, concentration, and purity levels [2]. High-performance liquid chromatography systems require automation for routine analysis of production batches, with specifications requiring minimum 99.5% purity for pharmaceutical applications [17]. Process analytical technology enables real-time monitoring of crystallization processes and automatic adjustment of operating parameters [22].

Economic considerations for industrial production include raw material costs, solvent recovery efficiency, and waste treatment expenses [23]. The use of N,N-dimethylformamide and lower alcohols in large quantities requires implementation of solvent recycling systems to maintain economic viability [22]. Energy costs associated with heating and cooling operations represent significant operational expenses that must be optimized through process integration and heat recovery systems [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

ATC Code

R02 - Throat preparations

R02A - Throat preparations

R02AA - Antiseptics

R02AA01 - Ambazone

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Löber G, Hoffmann H. Ambazone as a membrane active antitumor drug. Biophys Chem. 1990 Apr;35(2-3):287-300. Review. PubMed PMID: 2204445.

3: Janke B. [The effect of ambazone and ambazone derivatives on immunologic processes in human lymphocytes]. Pharmazie. 1990 Feb;45(2):126-7. German. PubMed PMID: 2339169.

4: Baumgart J, Wisniewski HG, Amlacher R, Zhukovskaya NV, Rentz E. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (ambazone) in mice. Neoplasma. 1989;36(4):393-400. PubMed PMID: 2770926.